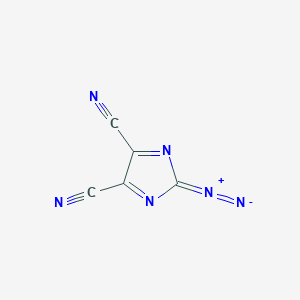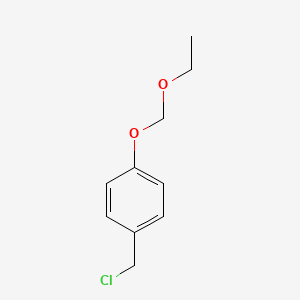![molecular formula C10H12N2O2S B8448218 N-[1-cyano-1-phenylethyl]methanesulfonamide](/img/structure/B8448218.png)
N-[1-cyano-1-phenylethyl]methanesulfonamide
概要
説明
N-[1-cyano-1-phenylethyl]methanesulfonamide is an organic compound characterized by the presence of a phenyl group, a methylsulfonamido group, and a nitrile group attached to a propionitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-cyano-1-phenylethyl]methanesulfonamide typically involves the selective mono-methylation of phenylacetonitrile. This process can be achieved using dimethyl carbonate as an alkylating agent in the presence of a catalyst such as 3-aminopropylsilyl functionalized MCM-41 . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a set duration to ensure high conversion and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing the reactants, heating, and maintaining the reaction conditions to achieve high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
化学反応の分析
Types of Reactions
N-[1-cyano-1-phenylethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the methylsulfonamido group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-[1-cyano-1-phenylethyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-[1-cyano-1-phenylethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to N-[1-cyano-1-phenylethyl]methanesulfonamide include:
- 2-Phenylpropionitrile
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C10H12N2O2S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC名 |
N-(1-cyano-1-phenylethyl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-10(8-11,12-15(2,13)14)9-6-4-3-5-7-9/h3-7,12H,1-2H3 |
InChIキー |
STPWEAXKNOWAKF-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)(C1=CC=CC=C1)NS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-Carboxy-7-chloromethylthieno[2, 3-c]pyridine](/img/structure/B8448252.png)
